Formoterol fumarate, chemically known as (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide, is a long-acting β2-adrenergic receptor agonist. [, ] It is widely studied for its bronchodilatory effects and its potential applications in treating respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). [, , , ] This analysis will focus on the scientific research applications of formoterol fumarate, excluding details related to drug use, dosage, and side effects.
Mechanism of Action
Formoterol fumarate acts as a long-acting β2-adrenergic receptor agonist. [, ] Upon binding to β2-adrenergic receptors found predominantly in the smooth muscle of the airways, it activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] This increase in cAMP levels promotes relaxation of airway smooth muscle, resulting in bronchodilation. [, ] Formoterol fumarate also inhibits the release of bronchoconstrictor mediators from mast cells, further contributing to its bronchodilatory effects. []
Physical and Chemical Properties Analysis
Formoterol fumarate is a white to yellowish-white powder that is soluble in water and methanol. [] It is a chiral molecule and is typically used as a racemic mixture. Its physicochemical properties, such as particle size distribution and aerodynamic properties, are crucial in determining its deposition and efficacy in pulmonary drug delivery systems like dry powder inhalers (DPIs). [, ]
Applications
In Vitro Studies: Researchers utilize formoterol fumarate to investigate its interactions with β2-adrenergic receptors and downstream signaling pathways in cell culture models. [, ] This helps in understanding its bronchodilatory effects at a cellular level.
Animal Models: Formoterol fumarate is used in animal models of respiratory diseases like asthma and COPD to evaluate its efficacy in improving lung function and reducing airway inflammation. [, ] These models are crucial for preclinical assessment of novel drug formulations and therapeutic strategies.
Pulmonary Drug Delivery Research: Due to its bronchodilatory effects, formoterol fumarate is frequently studied in combination with other therapeutic agents, such as corticosteroids and anticholinergic drugs, for the treatment of respiratory diseases. [, , , , , , , , , ] Researchers focus on developing efficient and stable formulations of formoterol fumarate for targeted drug delivery to the lungs using DPIs, pMDIs (pressurized metered-dose inhalers), and nebulizers. [, , , , ]
Analytical Method Development and Validation: Various analytical methods, including high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and spectrophotometry, are employed to quantify formoterol fumarate in different matrices such as pharmaceutical formulations and biological samples. [, , , , , , , ] Research focuses on developing sensitive, accurate, and robust methods for quality control and stability testing of formulations containing formoterol fumarate. [, , , , , , , ]
Future Directions
Drug Repurposing: Exploring potential applications of formoterol fumarate beyond its bronchodilatory effects, such as its role in skeletal muscle atrophy or other inflammatory conditions, could open up new avenues for therapeutic interventions. [, ]
Related Compounds
Aclidinium Bromide
Compound Description: Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) . It functions by blocking the bronchoconstrictive effects of acetylcholine in the airways.
Relevance: Aclidinium bromide is often investigated in combination with formoterol fumarate as a fixed-dose combination therapy for COPD . The rationale behind this combination is to target both the bronchodilatory and anti-inflammatory pathways involved in COPD, leading to potentially enhanced efficacy compared to monotherapy with either drug.
Simvastatin
Compound Description: Simvastatin is a member of the statin drug class, widely prescribed for their lipid-lowering effects in the management of cardiovascular diseases . Simvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.
Relevance: Research has explored the potential of formoterol fumarate in mitigating simvastatin-induced myopathy, a known side effect of statin use . This adverse effect, characterized by muscle pain and weakness, limits the use of statins in some patients. Formoterol fumarate, via its potential to promote mitochondrial biogenesis and muscle protein synthesis, has been investigated as a prophylactic agent against simvastatin-induced muscle damage.
Budesonide
Compound Description: Budesonide is a potent inhaled corticosteroid (ICS) widely used for its anti-inflammatory effects in the management of asthma and COPD . Budesonide exerts its therapeutic action by binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators in the airways.
Relevance: Budesonide is frequently studied and prescribed in combination with formoterol fumarate, delivered via metered-dose inhalers or dry powder inhalers . This combined approach aims to achieve comprehensive control of asthma and COPD by addressing both airway inflammation and bronchoconstriction.
Fluticasone Propionate
Compound Description: Fluticasone propionate is another inhaled corticosteroid, similar in mechanism of action to budesonide, utilized in managing asthma and COPD . It effectively reduces airway inflammation by suppressing inflammatory cells and mediators.
Relevance: Fluticasone propionate, like budesonide, is often compared with or used alongside formoterol fumarate in research and clinical practice . This reflects the common strategy of combining a long-acting bronchodilator with an inhaled corticosteroid for optimal management of obstructive airway diseases.
Glycopyrrolate
Compound Description: Glycopyrrolate is a long-acting muscarinic antagonist, similar in action to aclidinium bromide, used to treat COPD . It effectively blocks acetylcholine's effects on airway smooth muscle, preventing bronchoconstriction.
Relevance: Glycopyrrolate, particularly in its inhaled formulation, is often investigated and used in conjunction with formoterol fumarate, either as a dual therapy or in triple combinations that also include an inhaled corticosteroid like budesonide . This combined approach aims to provide comprehensive management of COPD symptoms and reduce exacerbations.
Mometasone Furoate
Compound Description: Mometasone furoate is another inhaled corticosteroid, similar in action to budesonide and fluticasone propionate, used in the treatment of asthma and allergic rhinitis . It reduces airway inflammation by suppressing the release of inflammatory substances.
Relevance: While not as commonly studied alongside formoterol fumarate as budesonide or fluticasone, research has explored the analytical methods for simultaneous determination of mometasone furoate and formoterol fumarate in combination dosage forms . This suggests potential interest in combining these drugs for managing respiratory conditions.
Ciclesonide
Compound Description: Ciclesonide is an inhaled corticosteroid with a unique prodrug design, activated within the lungs to its active metabolite, desisobutyryl-ciclesonide . This characteristic potentially minimizes systemic side effects compared to other inhaled corticosteroids.
Relevance: Similar to other inhaled corticosteroids, ciclesonide is investigated in combination with formoterol fumarate for the treatment of asthma and COPD . This combination allows for synergistic management of both airway inflammation and bronchoconstriction.
Tiotropium Bromide
Compound Description: Tiotropium bromide is a long-acting muscarinic antagonist, like aclidinium bromide and glycopyrrolate, used as a bronchodilator in COPD management . It provides sustained bronchodilation by blocking muscarinic receptors in the airways.
Desformyl Formoterol
Compound Description: Desformyl formoterol is a metabolite of formoterol fumarate formed by the removal of a formyl group . While it possesses some bronchodilatory activity, it is less potent than formoterol fumarate.
Budesonide Epimers
Compound Description: Budesonide exists as two epimers, designated as epimer A and epimer B, due to a chiral center in its structure . Epimer A is the more active form pharmacologically.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide is a phenylethanoloamine having 4-hydroxy and 3-formamido substituents on the phenyl ring and an N-(4-methoxyphenyl)propan-2-yl substituent. It is a member of phenols, a member of formamides, a secondary amino compound, a secondary alcohol and a member of phenylethanolamines. Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists. Formoterol is a beta2-Adrenergic Agonist. The mechanism of action of formoterol is as an Adrenergic beta2-Agonist. Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05) Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells. An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE. See also: Formoterol Fumarate (has salt form); Arformoterol (narrower); Budesonide; formoterol; glycopyrrolate (component of).
Arformoterol is an N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide in which both of the stereocentres have R configuration. The active enantiomer of formoterol, it is administered by inhalation (generally as the tartrate salt) as a direct-acting sympathomimetic and bronchodilator for the treatment of chronic obstructive pulmonary disease (any progressive respiratory disease that makes it harder to breathe over time, such as chronic bronchitis and emphysema). It has a role as a bronchodilator agent, an anti-asthmatic drug and a beta-adrenergic agonist. It is a conjugate base of an arformoterol(1+). It is an enantiomer of a (S,S)-formoterol. Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma that was first approved for use in the United States in 2001. It acts on bronchial smooth muscle to dilate and relax airways, and is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers. A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as [salbutamol], combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication. It is available as a single-entity product and in several formulations in combination with both inhaled corticosteroids and long-acting muscarinic antagonists. Arformoterol is a bronchodilator. It works by relaxing muscles in the airways to improve breathing. Arformoterol inhalation is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema. The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma. Arformoterol is a beta2-Adrenergic Agonist. The mechanism of action of arformoterol is as an Adrenergic beta2-Agonist. Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05) Arformoterol is a long-acting beta-2 adrenergic agonist and isomer of formoterol with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to a reduced release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. Formoterol is a long-acting beta-adrenergic receptor agonist with bronchodilator activity. Formoterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and reduce mediator substance release from inflammatory cells, especially from mast cells. An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE. See also: Formoterol (broader); Arformoterol Tartrate (has salt form).